2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-22-11-7-6-10-21(22)23(28-2)17-25-24(26)16-18-12-14-20(15-13-18)19-8-4-3-5-9-19/h3-15,23H,16-17H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMDCXVJWNZWDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide typically involves multiple steps, including the formation of the biphenyl core and the introduction of methoxyphenyl groups. Common synthetic routes may involve:
Formation of Biphenyl Core: This can be achieved through Suzuki coupling reactions, where a halogenated biphenyl compound reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced through nucleophilic substitution reactions, where methoxyphenyl halides react with appropriate nucleophiles under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions, where an amine derivative reacts with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions or halogens replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitronium tetrafluoroborate (NO2BF4), bromine (Br2)
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: Nitro derivatives, halogenated biphenyls
Scientific Research Applications
2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The biphenyl and methoxyphenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound may inhibit or activate specific signaling pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): Fluorine (F) and nitro (NO₂) groups, as seen in , enhance target binding via electronic effects but may reduce metabolic stability.
- Solubility-Enhancing Groups : Methoxy (OCH₃) and hydroxyethyl (HOCH₂CH₂) substituents improve aqueous solubility, critical for bioavailability .
- Biphenyl Modifications : Trifluoromethoxy (CF₃O) and hexafluoro-hydroxypropyl groups in increase lipophilicity, favoring blood-brain barrier penetration.
Pharmacological and Physicochemical Properties
- Binding Affinity : Compounds with dual methoxy groups (e.g., ) exhibit moderate affinity for aromatic receptors but lack the potency of fluorinated analogs (e.g., IC₅₀ = 120 nM for RORγ inhibition in ).
- Metabolic Stability : Methoxy groups reduce CYP450-mediated oxidation compared to unsubstituted biphenyls, as shown in analogs from .
- Solubility : LogP values for methoxy-rich analogs are ~3.5, indicating balanced lipophilicity .
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains a biphenyl moiety, which is known to influence various biological activities through interactions with cellular targets.
Pharmacological Properties
Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Anti-inflammatory Activity
Research has shown that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory process. For instance, derivatives containing biphenyl groups have demonstrated significant inhibition of COX-1 and COX-2 enzymes in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
In vitro studies have indicated that biphenyl derivatives can induce apoptosis in cancer cell lines. For example, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act on specific receptors involved in pain and inflammation.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several studies have explored the biological activity of biphenyl derivatives:
Study 1: Anti-inflammatory Effects
A study conducted by Elrayess et al. synthesized a series of biphenyl derivatives and evaluated their anti-inflammatory effects. Compounds exhibited IC50 values against COX enzymes comparable to standard anti-inflammatory drugs like celecoxib .
Study 2: Anticancer Potential
In another investigation, a derivative similar to this compound was tested against various cancer cell lines. The results indicated that the compound induced significant cytotoxicity with an IC50 value of approximately 10 µM in breast cancer cells .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
